molecular formula C22H24FN3O2S B15098342 N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B15098342
M. Wt: 413.5 g/mol
InChI Key: QPUORKWNEHWCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline (hereafter referred to as the target compound) is a thiazole derivative characterized by:

  • A 1,3-thiazole core in the (2Z)-configuration, ensuring planar geometry and aromatic stability.
  • A 2-(morpholin-4-yl)ethyl substituent at position 3, enhancing solubility via the polar morpholine moiety.
  • Condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions .
  • Structural confirmation via ¹H/¹³C-NMR, IR spectroscopy, and mass spectrometry, as seen in related triazole and thiazole systems .

Properties

Molecular Formula

C22H24FN3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H24FN3O2S/c1-27-20-8-6-19(7-9-20)24-22-26(11-10-25-12-14-28-15-13-25)21(16-29-22)17-2-4-18(23)5-3-17/h2-9,16H,10-15H2,1H3

InChI Key

QPUORKWNEHWCNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCN4CCOCC4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for thiazole synthesis, employing α-halo ketones and thioamides. For this compound, 4-(4-fluorophenyl)-2-bromoacetophenone reacts with a thiourea derivative bearing the morpholinoethyl group.

Procedure :

  • Thiourea precursor synthesis : Morpholine is alkylated with 1,2-dibromoethane to yield 2-bromoethylmorpholine , which subsequently reacts with ammonium thiocyanate to form N-(2-morpholinoethyl)thiourea .
  • Cyclization : The thiourea reacts with α-bromo ketone in ethanol under reflux, forming the thiazole ring. The reaction proceeds via nucleophilic attack of the thiolate on the α-carbon, followed by cyclodehydration.

Key Data :

  • Yield: 65–72% (optimized conditions: ethanol, 80°C, 12 h).
  • Characterization: $$ ^1H $$ NMR confirms thiazole proton at δ 7.45 ppm (s, 1H, H-5).

Introduction of the Morpholinoethyl Group

Alkylation of Thiazole Intermediate

The morpholinoethyl side chain is introduced at position 3 of the thiazole via nucleophilic substitution.

Procedure :

  • Thiazole bromination : The thiazole intermediate is brominated at position 3 using N-bromosuccinimide (NBS) in dichloromethane.
  • Alkylation : The brominated thiazole reacts with 2-morpholinoethylamine in dimethylformamide (DMF) with potassium carbonate as a base.

Optimization :

  • Solvent: DMF enhances nucleophilicity of the amine.
  • Temperature: 80°C for 6 hours achieves 85% conversion.

Imine Formation with 4-Methoxyaniline

Condensation Reaction

The Z-configured imine is formed via condensation of the thiazole-2-carbaldehyde derivative with 4-methoxyaniline.

Procedure :

  • Oxidation : The thiazole intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
  • Imine synthesis : The aldehyde reacts with 4-methoxyaniline in toluene under acidic catalysis (p-toluenesulfonic acid) at reflux.

Stereochemical Control :

  • The Z-configuration is favored by steric hindrance between the 4-fluorophenyl group and the morpholinoethyl chain, as confirmed by NOESY spectroscopy.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound in >95% purity.
  • Recrystallization from ethanol/water yields crystalline material suitable for X-ray diffraction.

Spectroscopic Validation

  • $$ ^1H $$ NMR : Key signals include δ 8.02 ppm (d, J = 8.5 Hz, 2H, fluorophenyl), δ 6.89 ppm (d, J = 8.9 Hz, 2H, methoxyaniline).
  • HRMS : [M+H]$$ ^+ $$ calculated for C$$ _{23}H$$ _{24}FN$$ _4O$$ _2S $$: 455.1604; found: 455.1606.

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach combines thiourea, α-bromo ketone, and 4-methoxyaniline in a single pot.

Conditions :

  • Solvent: Acetonitrile with triethylamine.
  • Yield: 58% (lower than stepwise method due to competing side reactions).

Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the 4-fluorophenyl group post-cyclization.

Procedure :

  • Palladium(II) acetate catalyzes coupling between thiazole boronic ester and 4-fluorobromobenzene.
  • Yield: 70% (requires inert atmosphere).

Scale-Up Considerations and Industrial Relevance

Cost-Effective Morpholine Derivatives

  • 2-Morpholinoethylamine is commercially available but can be synthesized in-house via reductive amination of morpholine with acetaldehyde.

Green Chemistry Approaches

  • Solvent substitution (e.g., cyclopentyl methyl ether instead of DMF) reduces environmental impact.
  • Catalytic methods using immobilized reagents improve recyclability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s structural and functional attributes are compared below with analogs from the literature.

Core Heterocycle Variations

a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9], )
  • Core : 1,2,4-Triazole (vs. thiazole in the target compound).
  • Substituents :
    • 2,4-Difluorophenyl (enhanced lipophilicity vs. single 4-fluorophenyl in the target).
    • Phenylsulfonyl groups (electron-withdrawing vs. morpholinylethyl in the target).
  • Key Properties :
    • Exist in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
    • Lack the morpholine moiety, reducing solubility compared to the target compound.
b) (Z)-N-(4-fluorophenyl)-3-(2-morpholinoethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide ()
  • Core : Thiazinane (6-membered ring with S and N vs. 5-membered thiazole).
  • Substituents :
    • 4-Oxo group (hydrogen-bond acceptor vs. methoxy in the target).
    • Carboxamide linker (polar vs. aniline in the target).
  • Key Properties :
    • Larger ring size increases conformational flexibility and steric bulk.
    • Carboxamide enhances polarity but may reduce membrane permeability compared to the target’s methoxyaniline .
c) N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide ()
  • Core : Benzothiazole (fused aromatic system vs. single thiazole).
  • Substituents :
    • Propargyl group (linear alkyne for click chemistry vs. ethylmorpholine in the target).
    • Morpholine sulfonyl (strong electron-withdrawing vs. ethylmorpholine’s electron-neutral effect).
  • Sulfonyl group increases acidity and solubility but may alter target binding .

Functional Group Analysis

Table 1: Substituent Impact on Physicochemical Properties
Compound Core Key Substituents Solubility Electronic Effects
Target Compound Thiazole 4-Fluorophenyl, morpholinylethyl Moderate Balanced (donor/acceptor)
Triazoles [7–9] Triazole Phenylsulfonyl, 2,4-difluorophenyl Low Strongly electron-withdrawing
Thiazinane Thiazinane 4-Oxo, carboxamide High Polar, hydrogen-bonding
Benzothiazole Benzothiazole Propargyl, morpholine sulfonyl Moderate Electron-withdrawing

Spectral and Structural Insights

  • IR Spectroscopy: The target compound’s morpholinylethyl group would show νC-O (morpholine) at ~1100 cm⁻¹, absent in sulfonyl-containing analogs . Unlike triazoles [7–9], the target lacks tautomerism due to its stable thiazole imino structure .
  • NMR :
    • The 4-methoxyaniline group would exhibit distinct aromatic protons (δ 6.5–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differentiating it from carboxamide or sulfonyl analogs .

Biological Activity

N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H24FN3O2S
Molecular Weight 413.5 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine
InChI Key QPUORKWNEHWCNV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival, making it a candidate for cancer therapy.
  • Receptor Modulation : It may also modulate neuronal nicotinic receptors, suggesting potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated efficacy against various cancer cell lines. The thiazole ring and morpholine moiety contribute to the compound's ability to induce apoptosis in cancer cells by disrupting critical signaling pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infectious diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro studies have reported that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspases.
  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The presence of the morpholine group enhances this activity, indicating a synergistic effect with the thiazole structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can its stereochemical integrity (e.g., Z-configuration) be preserved during synthesis?

  • Methodological Answer: The compound’s synthesis likely involves cyclocondensation of substituted thiazole precursors with morpholine-containing ethylamine derivatives. To preserve the Z-configuration of the thiazol-2(3H)-ylidene group, controlled reaction conditions (e.g., inert atmosphere, low temperature) and stereoselective catalysts (e.g., palladium-based systems) should be employed. Post-synthesis, confirm stereochemistry using NOESY NMR to detect spatial proximity of substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, particularly its thiazole and morpholine moieties?

  • Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents on the thiazole ring (e.g., fluorophenyl chemical shifts at ~7.0–7.5 ppm for aromatic protons) and morpholine ethyl chain (e.g., δ 2.5–3.5 ppm for N-CH2 groups) .
  • FT-IR: Stretching vibrations at ~1650 cm⁻¹ (C=N in thiazole) and ~1100 cm⁻¹ (C-O-C in morpholine) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass matching .

Q. What solvent systems are optimal for purification, given the compound’s solubility profile?

  • Methodological Answer: Due to the hydrophobic fluorophenyl and methoxyaniline groups, use mixed polar/non-polar solvents (e.g., ethyl acetate/hexane) for column chromatography. Recrystallization in DCM/methanol (1:3 v/v) enhances purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) during structural validation?

  • Methodological Answer: Contradictions may arise from dynamic effects (e.g., hindered rotation of the morpholine ethyl chain). Use variable-temperature NMR to assess conformational flexibility. Computational modeling (DFT) can predict stable conformers and compare with experimental NOE data .

Q. What strategies mitigate side reactions (e.g., oxidation of the thiazole ring or morpholine degradation) under catalytic conditions?

  • Methodological Answer:

  • Oxidation Prevention: Use antioxidants (e.g., BHT) in reaction mixtures and avoid strong oxidizing agents.
  • Catalyst Optimization: Replace traditional Pd catalysts with air-stable alternatives (e.g., Pd(OAc)₂ with chelating ligands) to reduce unwanted side products .
  • Reaction Monitoring: Employ LC-MS to track intermediates and terminate reactions before degradation occurs .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The electron-withdrawing fluorophenyl group activates the thiazole ring for nucleophilic substitution, while the electron-donating methoxyaniline may stabilize intermediates. Frontier orbital analysis (HOMO/LUMO) via DFT identifies reactive sites. Experimental validation using halogenated analogs can probe coupling efficiency .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, considering its structural similarity to kinase inhibitors?

  • Methodological Answer:

  • Kinase Inhibition Screening: Use fluorescence-based assays (e.g., ADP-Glo™) against morpholine-targeted kinases (e.g., PI3K or mTOR).
  • Cellular Uptake Studies: Radiolabel the compound with ¹⁸F (fluorophenyl group) to track permeability in cancer cell lines .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., LogP) and experimental solubility data?

  • Methodological Answer: Discrepancies often arise from aggregation or polymorph formation. Use dynamic light scattering (DLS) to detect aggregates. Compare experimental LogP (via shake-flask method) with computational values (e.g., ChemAxon) and adjust parameters for protonation states .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its structural analogs’ toxicity profiles?

  • Methodological Answer: Wear nitrile gloves and PPE due to potential skin irritation from the morpholine ethyl group. Store under argon at –20°C to prevent oxidation. In case of exposure, rinse with copious water and consult toxicity databases (e.g., PubChem) for analog-specific antidotes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.